3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Catalog No.
S13960502
CAS No.
M.F
C11H17ClN2S2
M. Wt
276.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyc...

Product Name

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride

Molecular Formula

C11H17ClN2S2

Molecular Weight

276.9 g/mol

InChI

InChI=1S/C11H16N2S2.ClH/c1-7-6-14-11(12-7)15-10-4-8-2-3-9(5-10)13-8;/h6,8-10,13H,2-5H2,1H3;1H

InChI Key

JJECAZYXWNSOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2CC3CCC(C2)N3.Cl

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C11H17ClN2S2C_{11}H_{17}ClN_{2}S_{2} and a molecular weight of 276.9 g/mol. The compound features a bicyclic structure, specifically an azabicyclo[3.2.1]octane core, which is substituted with a thiazole group containing a methyl group and a sulfanyl group at the 3-position. This unique structural arrangement contributes to its potential biological and chemical properties .

, including:

  • Nucleophilic substitution: The sulfanyl group can act as a nucleophile in reactions with electrophiles.
  • Electrophilic aromatic substitution: The thiazole ring may undergo electrophilic attack due to its electron-rich nature.
  • Redox reactions: The presence of sulfur allows for oxidation-reduction processes, potentially leading to the formation of sulfoxides or sulfones.

These reactions can be leveraged in synthetic pathways to modify the compound for various applications.

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the thiazole ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Construction of the bicyclic framework: Various cyclization methods can be employed to form the azabicyclo[3.2.1]octane structure.
  • Introduction of substituents: The final steps may involve functionalizing the bicyclic compound with the thiazole and sulfanyl groups.

Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

The applications of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride are primarily anticipated in medicinal chemistry and drug development due to its potential biological activities. Possible applications include:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infectious diseases or inflammatory conditions.
  • Chemical probes: For studying biological pathways involving sulfur-containing compounds or thiazoles.

Further research is needed to explore these applications fully.

Interaction studies involving 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride could focus on:

  • Binding affinity: Assessing how well this compound binds to specific receptors or enzymes.
  • Synergistic effects: Investigating potential synergistic interactions with other pharmacologically active compounds.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride, including:

Compound NameStructural FeaturesNotable Properties
8-Azabicyclo[3.2.1]octaneBicyclic structureFound in various pharmaceuticals
4-MethylthiazoleThiazole ringExhibits antimicrobial activity
5-MethylthiadiazoleThiadiazole ringKnown for antifungal properties

These compounds highlight the unique aspects of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride due to its specific combination of thiazole and bicyclic features, which may confer distinct biological activities not observed in other similar compounds.

Multi-Step Synthesis Protocols for Azabicyclo[3.2.1]octane-Thiazole Hybrid Scaffolds

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves a multi-step approach to construct the bicyclic core and thiazole ring sequentially. The 8-azabicyclo[3.2.1]octane scaffold, a hallmark of tropane alkaloids, is typically synthesized via enantioselective desymmetrization of achiral precursors or stereocontrolled cyclization of acyclic intermediates. For instance, calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) have been employed as cooperative catalysts to facilitate the cyclization of propargyl alcohols and thioamides into thiazole derivatives under solvent-free or toluene-mediated conditions.

In one protocol, the bicyclic amine intermediate is first functionalized at the 3-position with a sulfanyl group, which subsequently undergoes nucleophilic substitution with 4-methyl-1,3-thiazole-2-thiol. The final hydrochlorination step yields the target compound. Key reaction parameters include temperature control (120°C) and solvent selection, with toluene proving optimal for achieving high yields (85%).

Table 1: Solvent Effects on Thiazole Formation

SolventReaction TimeYield (%)
Toluene40 min85
Water24 h85
Solvent-free25 min85

The table illustrates that solvent-free conditions or toluene significantly accelerate the reaction compared to aqueous media.

Regioselective Functionalization Strategies at the Azabicyclic Sulfanyl Position

Regioselective installation of the sulfanyl group at the 3-position of the azabicyclo[3.2.1]octane core is critical for ensuring structural fidelity. This is achieved through a nucleophilic substitution reaction where the bicyclic amine’s tertiary nitrogen acts as a directing group, polarizing the adjacent carbon for attack by thiolate anions. For example, treating 8-azabicyclo[3.2.1]octan-3-ol with Lawesson’s reagent generates a reactive intermediate that selectively reacts with 4-methylthiazole-2-thiol in the presence of a base.

The regioselectivity is further influenced by steric and electronic factors. Electron-donating groups on the thiazole ring enhance nucleophilicity, favoring substitution at the less hindered 3-position. Computational studies suggest that the transition state for sulfanyl group incorporation is stabilized by π-stacking interactions between the thiazole’s aromatic system and the bicyclic scaffold.

Solvent-Mediated Conformational Control in Bicyclic Ring Formation

The conformational landscape of the azabicyclo[3.2.1]octane core is highly solvent-dependent. Polar aprotic solvents like acetonitrile stabilize chair-like conformations through dipole-dipole interactions, whereas nonpolar solvents such as toluene favor boat-like conformations due to reduced solvation effects. For instance, NMR studies of related azabicyclo derivatives revealed that solvent polarity (described by Kamlet-Taft parameters) linearly correlates with equilibrium constants for conformational interconversion.

Table 2: Solvent Polarity and Conformational Preferences

SolventPolarity (π*)Dominant Conformation
Acetonitrile0.75Chair-like
Toluene0.54Boat-like
Water1.09Chair-like

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.0521686 g/mol

Monoisotopic Mass

276.0521686 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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